molecular formula C13H12O4 B12579742 5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester

5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B12579742
M. Wt: 232.23 g/mol
InChI Key: WASCCALFIICCMS-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene-derived ester characterized by a hydroxyl group at position 5, a methoxy group at position 4, and a methyl ester at position 2. This compound is synthesized via hydrolysis and esterification routes, as demonstrated in the preparation of structurally related methyl 5-methoxy-4-hydroxynaphthalene-2-carboxylates . Its structural features make it a candidate for applications in pharmaceutical intermediates or organic synthesis.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 5-hydroxy-4-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-11-7-9(13(15)17-2)6-8-4-3-5-10(14)12(8)11/h3-7,14H,1-2H3

InChI Key

WASCCALFIICCMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-Naphthalenecarboxylic acid+MethanolH2SO42-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester+Water\text{2-Naphthalenecarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester} + \text{Water} 2-Naphthalenecarboxylic acid+MethanolH2​SO4​​2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 5-oxo-4-methoxy-, methyl ester.

    Reduction: Formation of 2-Naphthalenemethanol, 5-hydroxy-4-methoxy-.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester has shown promise in various biological assays, indicating potential therapeutic benefits:

  • Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing diseases such as cancer and cardiovascular disorders.
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing potential as a natural preservative or therapeutic agent.

Materials Science

In materials science, 5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester can be utilized as a precursor for synthesizing novel polymers and nanomaterials:

  • Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation of functional groups that can modify the material's characteristics.
  • Nanocomposites : Research has indicated that this compound can be used to fabricate nanocomposites with improved electrical and thermal conductivity, which are essential for electronic applications.

Comparison of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
Antioxidant5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester25
Anti-inflammatory5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester30
Antimicrobial5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester15

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester using the DPPH assay. The results indicated that the compound effectively scavenged free radicals, demonstrating a significant protective effect against oxidative damage in cellular models.

Case Study 2: Polymer Development

In another study, scientists synthesized a polymer from 5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester, which was tested for thermal stability. The resulting polymer exhibited high thermal resistance compared to conventional polymers, suggesting its potential application in high-temperature environments.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Key Observations:

Structural Isomerism : Methyl 5-methoxy-4-hydroxynaphthalene-2-carboxylate shares the same molecular formula as the target compound but differs in substituent positions (OH and OCH₃ swapped at positions 4 and 5). This positional isomerism may influence hydrogen-bonding capacity and solubility .

Ester vs. Carboxylic Acid : 6-(Methoxycarbonyl)-2-naphthoic acid retains a free carboxylic acid group (position 2), resulting in higher polarity and a significantly elevated melting point (270–290°C) compared to ester derivatives .

Alkyl Chain Variations : Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate incorporates an ethyl ester and additional methyl/methoxy groups, reducing polarity and requiring subzero storage .

Halogenation Effects : Brominated analogues (e.g., CAS 99660-52-3) display higher molecular weights and altered reactivity, making them suitable for cross-coupling reactions .

Biological Activity

5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester (also known as 5-Hydroxy-4-methoxy-2-naphthoate) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester is C13H12O4C_{13}H_{12}O_{4} with a molecular weight of approximately 232.23 g/mol. The compound features a naphthalene moiety with hydroxyl and methoxy functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and methoxy groups can participate in hydrogen bonding, influencing the activity of enzymes and receptors. Notably, the ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with cellular components.

Biological Activities

Research has demonstrated several key biological activities associated with 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : It has been noted for its antioxidant capabilities, which may help in mitigating oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
  • Cytotoxic Effects : The compound has shown promise in inducing cytotoxic effects in cancer cells, particularly through mechanisms involving DNA damage. It interacts with proteins like neocarzinostatin, which is known for its role in cancer treatment by inducing DNA strand breaks .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • In Vitro Studies : Research conducted on cell lines has demonstrated that 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Phytochemical Profiling : Extracts containing this compound from various plant sources have been analyzed for their phytochemical profiles, revealing a range of bioactive compounds that contribute to their medicinal properties .

Comparative Analysis

The following table summarizes the biological activities of 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester compared to structurally similar compounds:

Compound NameBiological ActivityUnique Characteristics
5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl esterAntimicrobial, Antioxidant, CytotoxicInteracts with neocarzinostatin
4-Hydroxy-6-methoxy-2-naphthoic acidAntimicrobialDifferent substitution pattern affects activity
Methyl 1-hydroxy-4-methoxy-2-naphthoateAntitumorPrimarily used in pharmaceutical applications
6-Hydroxy-4,5-dimethoxy-2-naphthoic acidEnhanced antioxidant propertiesContains additional methoxy group

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